molecular formula C11H14ClNO2 B7792664 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoicacid

3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoicacid

Cat. No.: B7792664
M. Wt: 227.69 g/mol
InChI Key: PGWATNGPFRMJLT-UHFFFAOYSA-N
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Description

3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid is an organic compound that features an amino group, a chlorophenyl group, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 2-methylpropanoic acid.

    Formation of Intermediate: The reaction between 2-chlorobenzyl chloride and a suitable amine, such as ammonia or an amine derivative, forms an intermediate compound.

    Amination: The intermediate undergoes further amination to introduce the amino group at the desired position.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-[(2-chlorophenyl)methyl]propanoic acid: Similar structure but with different positioning of the amino group.

    3-Amino-2-[(2-bromophenyl)methyl]-2-methylpropanoic acid: Similar structure with a bromine atom instead of chlorine.

    3-Amino-2-[(2-methylphenyl)methyl]-2-methylpropanoic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid, a compound with the molecular formula C10H12ClNO2C_{10}H_{12}ClNO_2 and a molecular weight of approximately 213.66 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group and a chlorophenyl moiety, which are crucial for its biological interactions. The presence of the chlorophenyl group enhances lipophilicity, potentially influencing receptor binding and enzyme interactions.

Property Value
Molecular FormulaC10H12ClNO2C_{10}H_{12}ClNO_2
Molecular Weight213.66 g/mol
CAS Number1258640-62-8
SolubilitySoluble in water (as hydrochloride)

The biological activity of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid is attributed to its interaction with various biological targets. The amino group can form hydrogen bonds with proteins, while the chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate enzymatic activity and influence metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

A significant area of investigation is the anticancer potential of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT-116 and HeLa cells. For example, one study reported an IC50 value for a related compound at approximately 0.69 μM against HeLa cells, indicating potent antiproliferative effects compared to standard treatments like doxorubicin .

Neurotransmitter Interaction

The compound's structural similarity to amino acids suggests potential interactions with neurotransmitter receptors. Preliminary studies indicate that it may influence neurotransmitter pathways, making it a candidate for further research in neuropharmacology.

Case Studies and Research Findings

  • Antiproliferative Studies : A study involving structural modifications of related compounds found that several derivatives exhibited significant inhibitory effects on cancer cell lines, supporting the potential of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid as an anticancer agent .
  • Binding Affinity Studies : Investigations into its binding affinity to neurotransmitter receptors revealed promising results, suggesting that this compound could modulate receptor activity and potentially serve as a therapeutic agent in neurological disorders.
  • Comparative Analysis : Comparative studies with similar compounds highlighted unique aspects of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid, particularly its chlorinated phenyl group, which may enhance its biological activity compared to non-substituted analogs.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activities of 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Exploring detailed molecular pathways affected by the compound.
  • Derivative Synthesis : Investigating structural modifications to enhance potency and selectivity.

Properties

IUPAC Name

2-(aminomethyl)-3-(2-chlorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(7-13,10(14)15)6-8-4-2-3-5-9(8)12/h2-5H,6-7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWATNGPFRMJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Cl)(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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